molecular formula C10H14O2 B101537 1,2-Benzenediethanol CAS No. 17378-99-3

1,2-Benzenediethanol

Cat. No. B101537
CAS RN: 17378-99-3
M. Wt: 166.22 g/mol
InChI Key: IHAYMIVQKCTBBS-UHFFFAOYSA-N
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Description

1,2-Benzenediethanol, also known as 1,2-Bishydroxymethylbenzene, is used for synthesis . It has a CAS number of 612-14-6 and an EC number of 210-293-9 . The molar mass of 1,2-Benzenediethanol is 138.16 g/mol .


Synthesis Analysis

1,2-Benzenediethanol is used for synthesis . A green process for the oxidative lactonization of 1,2-benzenedimethanol by tungstic acid with aqueous H2O2 has been reported . This process proceeds with advantages from the viewpoint of green chemistry, in which the only by-product of H2O2 is water and the catalyst can also be easily recovered .


Molecular Structure Analysis

The Hill formula for 1,2-Benzenediethanol is C₈H₁₀O₂ . The molecular weight is 138.17 g/mol . The structure of 1,2-Benzenediethanol is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Benzenediethanol are not detailed in the search results, it’s known that this compound is used in synthesis processes . For instance, it’s used in the synthesis of phthalide via an oxidative lactonization process .


Physical And Chemical Properties Analysis

1,2-Benzenediethanol has a molar mass of 138.16 g/mol . The melting point range is between 60 °C and 63 °C .

Scientific Research Applications

Organic Synthesis

1,2-Benzenediethanol: is utilized as a precursor in organic synthesis, particularly in the formation of protecting groups . Its structure allows it to act as an intermediate in the synthesis of more complex organic compounds. The hydroxymethyl groups can be functionalized to create a variety of derivatives, which are useful in synthesizing pharmaceuticals and polymers.

Medicine

In the medical field, 1,2-Benzenediethanol may be explored for its potential use in drug formulation. While specific applications in medicine are not extensively documented, its role as an intermediate in chemical synthesis suggests it could be used to develop new pharmaceutical compounds .

Material Science

In material science, 1,2-Benzenediethanol contributes to the development of new materials. Its chemical properties allow it to be used in the modification of polymers and resins, enhancing their characteristics for industrial applications .

Environmental Science

1,2-Benzenediethanol: plays a role in environmental science as a component in the synthesis of chemicals that may be used in environmental remediation processes. Its structural properties make it a candidate for creating compounds that can aid in the breakdown of pollutants .

Analytical Chemistry

This compound is significant in analytical chemistry, where it can be used as a standard or reference material in chromatographic analysis and other measurement techniques to ensure accuracy and precision in the analysis of complex chemical samples .

Biochemistry

In biochemistry, 1,2-Benzenediethanol may be involved in enzymatic studies or as a building block for biochemical compounds. Its interactions with enzymes and potential role in metabolic pathways can be a subject of research, contributing to our understanding of biological processes .

Industrial Applications

Industrially, 1,2-Benzenediethanol is used in the manufacture of various products. It can serve as a solvent or a chemical intermediate in the production of dyes, fragrances, and other industrial chemicals .

Polymer Chemistry

Lastly, in polymer chemistry, 1,2-Benzenediethanol is used as a monomer or a chain extender. It helps in creating polymers with desired physical properties, such as flexibility, strength, and resistance to chemicals .

Safety And Hazards

1,2-Benzenediethanol is harmful if swallowed . It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[2-(2-hydroxyethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAYMIVQKCTBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291080
Record name 1,2-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediethanol

CAS RN

17378-99-3
Record name o-Benzenediethanol
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-hydroxyethyl)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To a solution of 2,2′-(1,2-phenylene)diacetic acid (10 g, 51.5 mmol) in THF (100 mL) was added to LAH in THF (90 mL) dropwise, the mixture was refluxed for 18 hours. The mixture was cooled in ice bath and carefully added water (8 mL) dropwise, followed by 1 N NaOH (8 mL), then removed the ice bath added water slowly with stirring until the gray precipitate turns white. The mixture was filtrated and the filtrate was concentrated to give crude 2,2′-(1,2-phenylene)diethanol (8 g, 94%). 1H-NMR (CDCl3): 2.02 (s, 3H), 2.97 (m, 4H), 3.83 (m, 2H), 4.12 (m, 1H), 4.24 (t, 1H), 7.19 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (0.332 mol) and tetrahydrofuran (THF, 175 mL) are placed in a dry 500-mL three-necked round-bottom flask fitted with a condenser, addition funnel, nitrogen inlet, and magnetic stirrer. The mixture is cooled with an ice bath and 1.2-phenylene diacetic acid (0.165 mol) in THF (100 mL) is added dropwise to the stirring mixture. After the addition is complete, the flask is removed from the ice bath and allowed to warm to room temperature. The reaction mixture is heated at reflux for two hours, then stirred overnight at room temperature. After cooling the mixture with an ice bath, water (12.6 mL) is added dropwise, followed by the successive dropwise addition of 15 percent aqueous sodium hydroxide (12.6 mL) and water (38 mL). The resulting mixture is warmed to room temperature, and the solids separated by vacuum filtration. The filtrate is placed on a rotary evaporator to remove the solvent. The remaining solid is recrystallized from toluene-hexane to give the 1,2-di(hydroxyethyl)benzene.
Quantity
0.332 mol
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0.165 mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

(2-Carboxymethyl-phenyl)-acetic acid (5.0 g/25 mmol) was dissolved in THF (100 mL) and cooled to 0° C. Borane (1 M in THF, 100 mL/100 mmol) was then added dropwise while stirring (hydrogen evolution). The reaction was left to stir a 0° C. for four hours then carefully quenched by the addition of water (ca. 20 mL). The reaction was partitioned between diethyl ether (200 mL) and water (200 mL). The organic layer was extracted with an additional portion of ether (100 mL) and the combined organics washed with brine (100 mL), dried over magnesium sulfate, filtered and concentrated. To give 2-[2-(2-Hydroxy-ethyl)-phenyl]-ethanol (3.3 g/80%). 1H NMR (400 MHz, CDCl3) δ 7.2 (m, 4H), 3.9 (t, J=6.8 Hz, 4H), 2.95 (t, J=6.8 Hz, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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